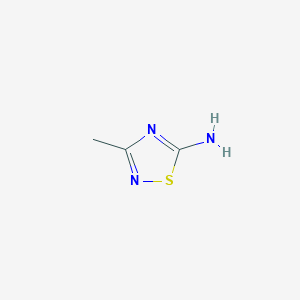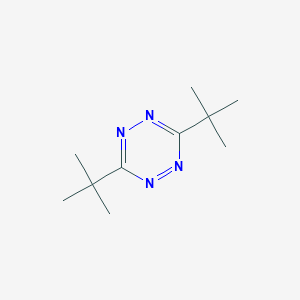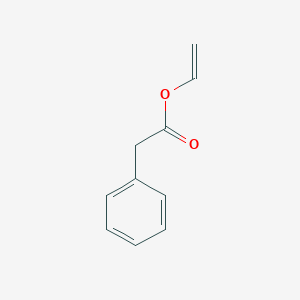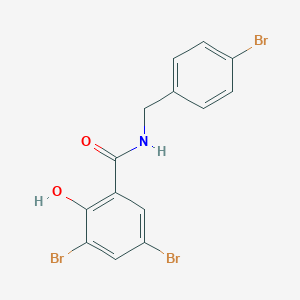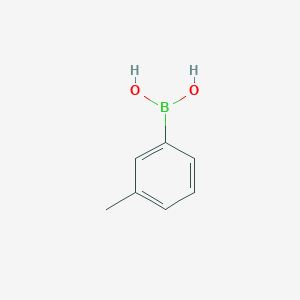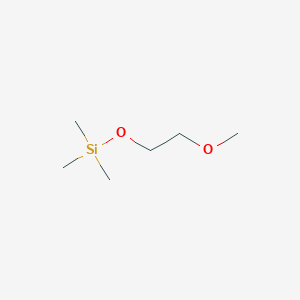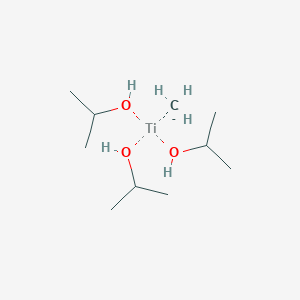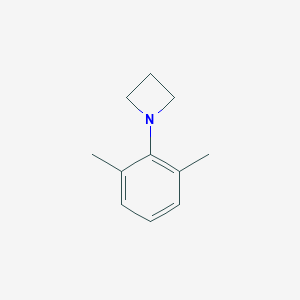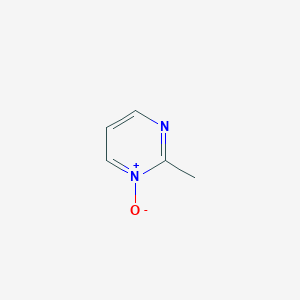
2-Methylpyrimidine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyrimidine 1-oxide is an organic compound with the chemical formula C5H6N2O. It is a pyrimidine derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess unique properties that make it an attractive candidate for use in different research areas.
Wirkmechanismus
The mechanism of action of 2-Methylpyrimidine 1-oxide is not fully understood. However, it has been suggested that this compound interacts with various biological molecules such as proteins, enzymes, and DNA. This interaction leads to changes in the biochemical and physiological processes of the cells, which can be exploited for various applications.
Biochemische Und Physiologische Effekte
2-Methylpyrimidine 1-oxide has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can be useful in the treatment of various diseases. Additionally, this compound has been found to possess anti-inflammatory properties, which can be helpful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methylpyrimidine 1-oxide in lab experiments is its unique properties. This compound possesses optical and electronic properties that make it an attractive candidate for use in various research areas. Additionally, it is relatively easy to synthesize, which makes it readily available for use in different experiments. However, one of the main limitations of using this compound is its potential toxicity. It is important to handle this compound with care to avoid any adverse effects.
Zukünftige Richtungen
There are many future directions for research on 2-Methylpyrimidine 1-oxide. One of the most promising areas is its application in the field of organic electronics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different research areas. Additionally, more studies are needed to investigate the potential toxicity of this compound and its safety for use in different applications.
Conclusion:
In conclusion, 2-Methylpyrimidine 1-oxide is an organic compound with unique properties that make it an attractive candidate for use in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its safety for use in different applications.
Synthesemethoden
The synthesis of 2-Methylpyrimidine 1-oxide can be achieved through various methods. One of the most commonly used methods is the oxidation of 2-methylpyrimidine with hydrogen peroxide. This method involves the reaction of 2-methylpyrimidine with hydrogen peroxide in the presence of a catalyst such as tungsten oxide or molybdenum oxide. The reaction yields 2-Methylpyrimidine 1-oxide as the main product.
Wissenschaftliche Forschungsanwendungen
2-Methylpyrimidine 1-oxide has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its application in the field of organic electronics. This compound has been found to possess unique optical and electronic properties that make it an attractive candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
Eigenschaften
CAS-Nummer |
17759-05-6 |
|---|---|
Produktname |
2-Methylpyrimidine 1-oxide |
Molekularformel |
C5H6N2O |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
2-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H6N2O/c1-5-6-3-2-4-7(5)8/h2-4H,1H3 |
InChI-Schlüssel |
MYMAJXSTADRYOZ-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC=[N+]1[O-] |
Kanonische SMILES |
CC1=NC=CC=[N+]1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



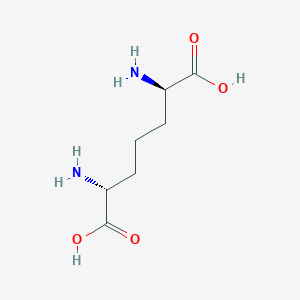
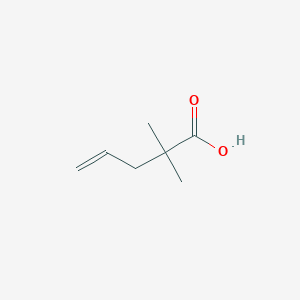
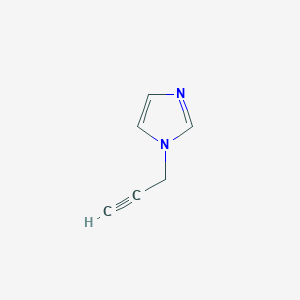
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
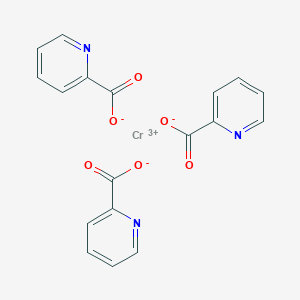
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)
